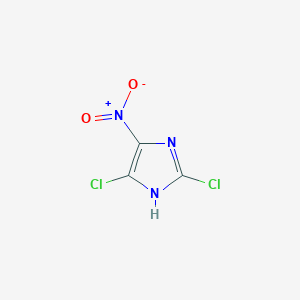

2,5-dichloro-4-nitro-1H-imidazole

Description

Significance of the Imidazole (B134444) Heterocycle in Contemporary Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemistry. google.com Its unique electronic structure, characterized by a sextet of delocalized π-electrons, imparts significant aromatic stability. mdpi.com The presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom allows it to act as both a hydrogen bond donor and acceptor, and its polar nature often enhances the water solubility and pharmacokinetic properties of larger molecules. mdpi.comchemscene.com This amphiprotic character is crucial for its function in many biological systems. mdpi.com

These fundamental properties make the imidazole scaffold a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netbldpharm.com The imidazole nucleus is a core component of essential biomolecules like the amino acid histidine, histamine, and purines, highlighting its fundamental role in biochemistry. mdpi.comchemscene.com Consequently, chemists frequently utilize the imidazole framework as a central building block for the synthesis of complex, biologically active compounds. nih.gov

Historical Context and Evolution of Halogenated and Nitrated Imidazole Scaffolds

The journey of nitroimidazoles in science began with the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s, an antibiotic isolated from Nocardia mesenterica. acs.org This discovery was a pivotal moment, sparking extensive synthetic efforts to create analogues with improved therapeutic profiles. These efforts led to the development of iconic drugs like metronidazole (B1676534) (a 5-nitroimidazole), which became a frontline treatment for anaerobic bacterial and protozoal infections.

The introduction of halogen atoms and nitro groups onto the imidazole ring significantly modifies its electronic properties and reactivity, a strategy that chemists have exploited to fine-tune biological activity. The electron-withdrawing nature of both nitro groups and halogens makes the imidazole ring highly electrophilic. This feature is critical for the mechanism of action of many nitroimidazole-based drugs, which often require bioreductive activation under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors and certain bacterial infections. japsonline.com

The development of halogenated nitroimidazoles, such as 2-chloro-4-nitroimidazole (B123238) derivatives, has been driven by the need for versatile intermediates in the synthesis of next-generation therapeutics, including advanced anti-tuberculosis agents. google.com The position of the nitro group (e.g., 2-, 4-, or 5-nitro) and the nature and location of the halogen substituents are critical factors that influence the compound's reduction potential and, consequently, its selective toxicity and therapeutic window. nih.gov

Rationale for Investigating 2,5-Dichloro-4-nitro-1H-imidazole within Organic and Medicinal Chemistry Research

The scientific interest in this compound stems primarily from its role as a versatile chemical intermediate. Its highly substituted and activated imidazole ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The two chlorine atoms and the nitro group are all potential sites for chemical modification.

A key application lies in its use as a precursor for other important synthetic intermediates. For instance, processes have been developed where 2,5-dichloro-4-nitroimidazole (DCNI) is formed during the synthesis of 2-chloro-4-nitroimidazole derivatives. google.com These monochloro derivatives are crucial for the production of the anti-tuberculosis drug, Delamanid. google.com This connection underscores the industrial and medicinal relevance of understanding the synthesis and reactivity of this compound.

Furthermore, the reactivity of di-halogenated nitroimidazoles allows for selective functionalization. For example, the related compound, 2,5-dibromo-4-nitro-1H-imidazole, can undergo selective debromination to yield monobrominated products that are key building blocks for other nitroimidazole drugs. researchgate.net This suggests that this compound could similarly serve as a platform for creating a variety of mono-chloro-nitroimidazole derivatives through selective dehalogenation or substitution reactions, thereby providing access to novel chemical entities for drug discovery programs. The chlorine atoms can potentially be replaced by other nucleophiles, and the nitro group can be reduced to an amino group, opening up a wide range of synthetic possibilities.

Current Research Trends and Unexplored Avenues for this compound

Current research involving halogenated nitroimidazoles is heavily focused on the development of new therapeutic agents. The rise of multidrug-resistant tuberculosis has spurred significant interest in novel nitroimidazole-based drugs like Delamanid and Pretomanid, making the synthesis of their key intermediates, including chlorinated nitroimidazoles, a critical area of research. google.comnih.gov The exploration of nitroimidazoles as hypoxia-activated radiosensitizers and therapeutics for cancer also continues to be an active field. japsonline.com

For this compound specifically, current trends are implicitly tied to its role as a synthetic intermediate. Research is focused on optimizing synthetic routes to and from this compound to improve the efficiency and cost-effectiveness of producing valuable pharmaceutical agents. google.com

However, several avenues for this specific molecule remain relatively unexplored. While its utility as a building block is recognized, there is a lack of published research on the direct biological activities of this compound itself. A systematic evaluation of its antimicrobial, anticancer, or antiparasitic properties could reveal novel therapeutic potential. Furthermore, a detailed investigation into its reactivity profile, exploring a wider range of nucleophilic substitution, cross-coupling, and reduction reactions, could uncover new synthetic methodologies and lead to the creation of diverse libraries of novel imidazole derivatives for biological screening. The development of its use in materials science, for example as a precursor to energetic materials or functional polymers, also represents an uncharted research direction.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15965-32-9 | chemscene.com |

| Molecular Formula | C₃HCl₂N₃O₂ | chemscene.com |

| Molecular Weight | 181.96 g/mol | chemscene.com |

| Synonym | 2,4-Dichloro-5-nitro-1H-imidazole | chemscene.com |

| ¹H NMR (DMSO) | δ 14.12 (s, 1H), 8.39 (s, 1H) | google.com |

| ¹³C NMR (CD₃OD) | δ 145.87, 130.66, 121.05 | google.com |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | chemscene.com |

| logP | 1.6247 | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHISXIOFMXKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166706 | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-32-9 | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-nitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-nitroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDR7EP5ZFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,5 Dichloro 4 Nitro 1h Imidazole

Strategic Retrosynthesis and Precursor Selection for 2,5-Dichloro-4-nitro-1H-imidazole

The design of an efficient synthesis for this compound hinges on a well-thought-out retrosynthetic analysis and the judicious selection of readily available precursors.

Starting Material Considerations and Synthetic Availability

A common and practical starting material for the synthesis of halogenated nitroimidazoles is 4-nitroimidazole (B12731). google.comchemicalbook.com This precursor is commercially available and serves as a versatile scaffold for subsequent halogenation and nitration steps. The synthesis of this compound can be envisioned through the direct chlorination of 4-nitroimidazole. However, achieving the desired 2,5-dichloro substitution pattern requires careful control of the reaction conditions to avoid the formation of other chlorinated isomers.

For instance, the synthesis of 2-chloro-4-nitroimidazole (B123238) derivatives, which are key intermediates for certain pharmaceuticals, often starts from N-protected 4-nitroimidazoles. google.com This highlights the importance of protecting group strategies in directing the regioselectivity of subsequent reactions.

Importance of Regioselectivity in Multi-substituted Imidazole (B134444) Synthesis

The synthesis of specifically substituted imidazoles is a significant focus in medicinal chemistry due to their prevalence in pharmaceuticals and biologically active molecules. acs.orgnih.govrsc.org The regiochemical outcome of substitution reactions on the imidazole ring is highly dependent on the nature of the existing substituents and the reaction conditions employed. acs.orgnih.govnih.govacs.org

The imidazole ring has three carbon atoms (C2, C4, and C5) available for substitution. The electronic properties of substituents already present on the ring dictate the position of subsequent electrophilic or nucleophilic attack. For example, electron-withdrawing groups, such as the nitro group at the 4-position, deactivate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions. youtube.comwikipedia.org Conversely, the positions of existing substituents can influence the acidity of the N-H proton, affecting N-alkylation reactions. derpharmachemica.comresearchgate.net

Achieving regioselectivity is paramount to avoid the formation of isomeric mixtures, which are often difficult and costly to separate. youtube.com The development of synthetic methods that provide high regioselectivity is a key area of research in imidazole chemistry. acs.orgnih.govnih.govacs.org This often involves the use of protecting groups, specific catalysts, or carefully controlled reaction conditions to favor the formation of the desired isomer. google.comnih.gov

Nitration Protocols for Imidazole Ring Systems in the Context of Halogenation

The introduction of a nitro group onto a halogenated imidazole ring is a critical step in the synthesis of many target molecules. Various nitration methods have been developed, each with its own advantages and limitations regarding selectivity and reaction conditions.

Classical Mixed Acid Nitration Techniques and Optimization

The most traditional method for nitrating aromatic and heteroaromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comgoogle.comtsu.rumasterorganicchemistry.comgoogle.comyoutube.com This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

In the context of halogenated imidazoles, the reaction conditions, such as temperature and the ratio of acids, must be carefully optimized to achieve the desired nitration and avoid side reactions. google.comthieme-connect.com For example, the nitration of 2-methylimidazole (B133640) has been studied using various conditions, with the yield of the desired 2-methyl-4(5)-nitroimidazole being sensitive to temperature and the specific nitrating agent used. tsu.ruresearchgate.net One study found that nitration with a mixture of nitric and sulfuric acids at elevated temperatures was a viable method. tsu.ru The concentration of the acids and the reaction time are also critical parameters that need to be controlled to maximize the yield of the desired product. thieme-connect.com

Table 1: Comparison of Nitrating Agents for 2-Methylimidazole

| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Nitric Acid/Sulfuric Acid | 100 | 5 | 78 | tsu.ru |

| Sodium/Potassium Nitrate/Sulfuric Acid | 125-140 | 4.5-5 | 50-52 | tsu.ru |

| Ammonium (B1175870) Nitrate/Nitric Acid | 65-97 | 1.5-6 | 76 | tsu.ru |

This table is based on data for the nitration of 2-methylimidazole and serves as an illustrative example of how different nitrating conditions can affect the outcome of the reaction.

Alternative Nitrating Reagents and Conditions for Enhanced Selectivity

To overcome the often harsh conditions and potential for side reactions associated with mixed acid nitration, alternative nitrating reagents have been explored. These reagents can offer improved selectivity and milder reaction conditions.

Nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium perchlorate, have been shown to be effective nitrating agents for imidazoles. google.com These reagents can sometimes lead to cleaner reactions and higher yields of the desired nitroimidazole. Another approach involves the use of metal nitrates, such as ferric nitrate, in the presence of a catalyst like TEMPO for the nitration of various organic compounds. organic-chemistry.org

The choice of solvent can also play a crucial role in the selectivity of the nitration reaction. For instance, the use of ionic liquids as solvents for nitration reactions has been investigated. organic-chemistry.org Additionally, processes have been developed for the selective nitration of N-substituted imidazoles, which can be important for directing the nitro group to a specific position on the imidazole ring. google.compatsnap.com

Molten-State Nitration as a Specialized Synthetic Approach

A more specialized and less common technique is molten-state nitration. This solvent-free method involves heating a mixture of the substrate and a nitrating agent in the absence of a solvent. thieme-connect.comthieme-connect.com This approach can be advantageous in certain cases, potentially leading to higher yields and simplified work-up procedures.

One study reported the successful development of a molten-state nitration method for substituted imidazoles using nitronium tetrafluoroborate (NO₂BF₄) as the nitrating agent. thieme-connect.com The reaction was carried out by heating the mixture at 100–110 °C, with the progress monitored by NMR spectroscopy. This solvent-free process afforded the desired nitroimidazole in good yield. thieme-connect.com The temperature and reaction time were found to be critical parameters for the success of this method. thieme-connect.com

Halogenation Strategies for Introducing Chlorine Substituents on the Imidazole Ring

The introduction of chlorine atoms onto the imidazole core is a critical step in the synthesis of this compound. Various halogenation strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Direct Chlorination Methods for this compound

Direct chlorination of an imidazole substrate to yield this compound is a challenging endeavor due to the difficulty in controlling the regioselectivity of the reaction. The presence of the nitro group, a strong electron-withdrawing group, deactivates the imidazole ring towards electrophilic substitution, making direct chlorination less straightforward.

While efficient selective chlorination of 4-nitroimidazoles is not widely reported, a patent has mentioned 2,5-dichloro-4-nitroimidazole (abbreviated as 2,5-DCNI) in the context of preparing 2-chloro-4-nitroimidazole derivatives. jocpr.com This suggests that while direct dichlorination may not be a common synthetic route, the compound itself is recognized as a chemical entity. chemscene.com The synthesis of related compounds, such as 2,6-dichloro-4-nitroaniline (B1670479) from p-nitroaniline using chlorine gas and hydrogen peroxide, highlights the use of potent chlorinating systems for activated aromatic compounds. researchgate.net

Further research is required to establish a reliable and high-yielding direct chlorination method for the synthesis of this compound.

Stepwise Halogenation and Dehalogenation Routes (e.g., from Brominated Analogues)

A more controlled approach to the synthesis of this compound involves a stepwise process of halogenation and dehalogenation, often starting from brominated analogues. This strategy takes advantage of the different reactivities of the halogen substituents.

One well-documented strategy is the synthesis of 2-bromo-4-nitro-1H-imidazole from 4-nitroimidazole. This process involves the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole, followed by a selective debromination at the 5-position. researchgate.net This selective removal of a bromine atom suggests that the corresponding this compound could potentially be synthesized via a similar pathway, or that the dibromo intermediate could serve as a precursor.

The conversion of a brominated analogue to a chlorinated one can be achieved through halogen exchange reactions. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of such a transformation. nih.gov While typically used for alkyl halides, aromatic Finkelstein reactions catalyzed by copper(I) iodide have been reported. nih.gov Additionally, metal-halogen exchange reactions using organolithium reagents are a powerful tool in organic synthesis and can be used to replace a bromine atom with another functional group. nih.govresearchgate.net

The following table summarizes a potential stepwise route from a dibrominated intermediate.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-nitro-1H-imidazole | Bromine, Sodium Bicarbonate, Water | 2,5-dibromo-4-nitro-1H-imidazole |

| 2 | 2,5-dibromo-4-nitro-1H-imidazole | Halogen exchange reagent (e.g., CuCl, etc.) | This compound |

This stepwise approach offers greater control over the final substitution pattern compared to direct chlorination.

Nucleophilic Halogenation Pathways via Imidazole N-Oxides

A promising and regioselective method for introducing a chlorine atom at the C-2 position of the imidazole ring is through the nucleophilic halogenation of imidazole N-oxides. This strategy involves the activation of the N-oxide, which increases the electrophilicity of the imidazole ring and facilitates the addition of a halide anion. researchgate.net

The process typically begins with the O-acylation of the imidazole N-oxide, followed by a cine-substitution where the acyl group is displaced by a chloride ion. osi.lvsemanticscholar.org For instance, the reaction of imidazole N-oxide fluoroborate complexes with tosyl chloride leads to the formation of 2-chloroimidazoles. osi.lvsemanticscholar.org A "green" protocol using oxalyl chloride and triethylamine (B128534) under solvent-free conditions has also been reported to produce 2-chloroimidazoles in high yields. researchgate.netclockss.org

While this method has been successfully applied to synthesize various 2-chloroimidazoles, its application for the synthesis of this compound would require a suitable 4-nitro-substituted imidazole N-oxide precursor and conditions that favor dichlorination. The presence of an electron-withdrawing nitro group on the imidazole N-oxide could influence the reactivity and regioselectivity of the halogenation. chemicalbook.com

Sequential Introduction of Substituents for Controlled Synthesis of this compound

The order in which the nitro and chloro substituents are introduced onto the imidazole ring is a critical factor in determining the final substitution pattern. Careful planning of the synthetic sequence, including the use of protecting groups, is essential for achieving the desired regiochemistry.

Order of Nitration and Halogenation for Positional Control

The regiochemical outcome of the synthesis of this compound is highly dependent on the sequence of nitration and chlorination steps. The electronic properties of the substituents already present on the imidazole ring direct the position of the incoming group.

One synthetic route to 2-chloro-4-nitroimidazole involves the initial chlorination of an imidazole precursor followed by nitration. For example, 2-chloroimidazole can be nitrated with a mixture of nitric acid and sulfuric acid to yield 2-chloro-4-nitroimidazole. derpharmachemica.com This demonstrates that if a chlorine atom is present at the 2-position, nitration can be directed to the 4-position.

Conversely, starting with 4-nitroimidazole, the electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution. However, under forcing conditions or with the use of protecting groups, chlorination can be achieved. Studies on the alkylation of 4-nitroimidazole have shown that the reaction is sensitive to the position of the nitro group and the reaction conditions. researchgate.netyoutube.com The nitration of imidazole itself typically yields 4-nitroimidazole. google.com

The following table outlines two possible sequential routes.

| Route | Step 1 | Intermediate | Step 2 | Final Product |

| A | Chlorination of Imidazole | 2-Chloroimidazole | Nitration | 2-Chloro-4-nitroimidazole |

| B | Nitration of Imidazole | 4-Nitroimidazole | Dichlorination | This compound |

Further chlorination of 2-chloro-4-nitroimidazole would be required to obtain the final product in Route A. The feasibility of Route B depends on the ability to control the dichlorination of 4-nitroimidazole.

Application of Protecting and Deprotecting Groups in Complex Synthetic Sequences

In the synthesis of highly substituted imidazoles, protecting groups are indispensable tools for masking reactive functional groups and directing the regioselectivity of subsequent reactions. The imidazole nitrogen, being nucleophilic, often requires protection to prevent unwanted side reactions during halogenation and other transformations. jocpr.com

A notable example is the synthesis of 2-chloro-4-nitroimidazole derivatives, where N-protected 4-nitroimidazoles are used as starting materials. bath.ac.uk Common protecting groups for the imidazole nitrogen include tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP). bath.ac.uk These groups can be introduced under standard conditions and are stable during the subsequent chlorination step. The protecting group is then removed under acidic conditions to yield the final product. bath.ac.uk

The use of a trifluoroacetyl group as a protecting group for amines and hydroxyls during nitration has also been reported in the synthesis of energetic compounds. This highlights the versatility of protecting group strategies in the synthesis of complex nitro-containing molecules.

The following table summarizes the use of protecting groups in a synthetic sequence.

| Step | Description | Reagents and Conditions |

| 1. Protection | Introduction of a protecting group on the imidazole nitrogen. | 4-nitroimidazole, Boc₂O, DMAP, Dichloromethane |

| 2. Chlorination | Chlorination of the protected imidazole. | N-protected 4-nitroimidazole, Chlorinating agent |

| 3. Deprotection | Removal of the protecting group. | Acidic conditions (e.g., HCl) |

The strategic use of protecting and deprotecting groups allows for a more controlled and efficient synthesis of complex molecules like this compound. nih.gov

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

Recent advancements in organic synthesis have paved the way for more efficient and environmentally conscious methods for producing imidazole derivatives. These approaches prioritize the use of catalysts to enable novel transformations and apply green chemistry tenets to minimize waste and energy consumption.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with a halide, is one of the most important methods for functionalizing aromatic and heteroaromatic rings. nih.govorganic-chemistry.org

For a substrate like this compound, the two chloro-substituents represent potential sites for cross-coupling. The presence of two distinct halogen atoms, a nitro group, and an acidic N-H proton presents a significant challenge in terms of regioselectivity. However, studies on dihalogenated N-heteroarenes have shown that selectivity can often be controlled. nih.gov For instance, halides adjacent to a nitrogen atom are conventionally more reactive in palladium-catalyzed couplings. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial in directing the reaction to a specific site. researchgate.netmdpi.com While standard protocols can fail with substrates bearing acidic N-H groups, methods have been developed for the direct use of these nitrogen-rich heterocycles in Suzuki-Miyaura reactions, often employing specific phosphine (B1218219) ligands and bases like potassium phosphate. nih.gov

The Suzuki-Miyaura coupling of nitroarenes has also been successfully demonstrated, expanding the potential applications for nitro-substituted imidazoles. mdpi.com This reaction was shown to be highly dependent on the choice of a bulky biarylphosphine ligand, such as BrettPhos. mdpi.com The functionalization of iodo-substituted 4H-imidazole N-oxides via Suzuki-Miyaura coupling further illustrates the reaction's utility in modifying the imidazole core, proceeding in good yields regardless of the electronic nature of the arylboronic acid. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Type | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | Nitroarenes | mdpi.com |

| P1 (XPhos-based precatalyst) | K₃PO₄ | Dioxane/Water | 60-100 | Unprotected Azoles (Indazoles, Indoles) | nih.gov |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 5-(4-iodophenyl)-4H-imidazole 3-oxide | nih.gov |

This table presents generalized conditions from studies on related compounds, illustrating typical parameters for Suzuki-Miyaura reactions on heterocyclic systems.

One-pot and multi-component reactions (MCRs) are highly valued in modern chemistry for their efficiency, atom economy, and ability to generate molecular complexity from simple precursors in a single step. core.ac.ukresearchgate.net These strategies are particularly well-suited for the synthesis of highly substituted imidazoles.

The most common approach for synthesizing the imidazole core is the three- or four-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium salt (typically ammonium acetate). core.ac.ukijpbs.comnih.gov This methodology allows for the rapid creation of libraries of diversely substituted imidazoles. A wide array of catalysts has been developed to promote these reactions under various conditions, including indium(III) chloride, core.ac.uk nanocrystalline magnesium aluminate, nih.gov and glutamic acid. researchgate.net

These MCRs offer a convergent route to imidazole derivatives that could otherwise require lengthy, multi-step syntheses. For instance, a four-component reaction using benzil, an aldehyde, a primary amine, and ammonium acetate (B1210297) can efficiently produce 1,2,4,5-tetrasubstituted imidazoles. nih.gov While these methods typically build the imidazole ring from acyclic precursors, they represent a powerful alternative to the functionalization of a pre-existing core like this compound, especially when multiple substitutions are desired.

Table 2: Catalysts Used in Multi-Component Synthesis of Substituted Imidazoles

| Catalyst | Reaction Type | Conditions | Key Advantages | Ref |

|---|---|---|---|---|

| InCl₃·3H₂O | Three- and four-component | Room Temperature | Mild conditions, high yields | core.ac.uk |

| Nanocrystalline MgAl₂O₄ | Four-component | Ethanol, Ultrasonic Irradiation | Short reaction times, easy work-up | nih.gov |

| Glutamic Acid | Three-component | Ethanol, Reflux | Environmentally benign, practical | researchgate.net |

| Lemon Juice | Three-component | Ethanol | Bio-catalyst, low cost, good yields | researchgate.netscispace.com |

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.netscispace.com The synthesis of imidazole derivatives has been a fertile ground for the application of these principles.

Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of imidazole derivatives. For example, heating a mixture of a diamine, an aromatic aldehyde, and ammonium acetate at 70°C can produce benzimidazole (B57391) derivatives in high yields without any solvent. asianpubs.org Similarly, tetrasubstituted imidazoles have been prepared under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net

The use of water as a reaction medium is another cornerstone of green chemistry. nih.gov Aqueous approaches have been developed for imidazole synthesis, which are not only environmentally friendly but can also offer unique reactivity. nih.gov Furthermore, the use of natural, biodegradable catalysts has gained traction. Notably, lemon juice, which is acidic, inexpensive, and readily available, has been reported as an effective bio-catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles in ethanol. researchgate.netscispace.com Such methods offer significant advantages by reducing reliance on toxic metal catalysts and volatile organic solvents, making the synthesis of imidazole-based compounds more sustainable. researchgate.netnih.gov

Mechanistic Insights into the Reactivity of 2,5 Dichloro 4 Nitro 1h Imidazole and Its Functionalized Derivatives

Electrophilic Aromatic Substitution Mechanisms on Halogenated Nitroimidazoles

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. organicchemistrytutor.com However, the introduction of deactivating groups can significantly hinder this process.

Influence of Electron-Withdrawing Nitro and Chloro Groups on Ring Deactivation

The presence of both nitro (-NO2) and chloro (-Cl) groups on the imidazole (B134444) ring has a profound deactivating effect on electrophilic aromatic substitution reactions. Both groups are electron-withdrawing, reducing the electron density of the aromatic ring and making it less nucleophilic and thus less reactive towards electrophiles. numberanalytics.com

| Substituent | Effect on Reactivity | Reason |

| Nitro (-NO₂) | Strongly Deactivating | Strong inductive and resonance electron withdrawal. numberanalytics.commasterorganicchemistry.com |

| Chloro (-Cl) | Deactivating | Strong inductive electron withdrawal outweighs resonance donation. assets-servd.host |

Regioselectivity and Directing Effects of Existing Substituents

The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring. These effects determine the position at which the incoming electrophile will attack.

Deactivating groups that withdraw electrons primarily through induction, like the chloro groups, are typically ortho, para-directors. assets-servd.host This is because they can stabilize the arenium ion intermediate through resonance donation of a lone pair when the attack occurs at the ortho or para positions. libretexts.org Conversely, deactivating groups that have a strong resonance-withdrawing effect, such as the nitro group, are meta-directors. numberanalytics.comlibretexts.org This is because attack at the meta position avoids placing the positive charge of the arenium ion intermediate on the carbon atom directly attached to the electron-withdrawing group. libretexts.org

In 2,5-dichloro-4-nitro-1H-imidazole, the directing effects of the three substituents would compete. However, due to the strong deactivation of the ring, forcing an electrophilic aromatic substitution reaction is challenging. If a reaction were to occur, the position of substitution would be influenced by the combined directing effects of the two chloro atoms and the nitro group, a scenario that often leads to a mixture of products or requires specific reaction conditions to achieve selectivity. researchgate.net

| Substituent | Directing Effect | Reason for Direction |

| Nitro (-NO₂) | meta-director | Avoids destabilization of the arenium ion intermediate by placing the positive charge away from the electron-withdrawing group. libretexts.org |

| Chloro (-Cl) | ortho, para-director | Lone pair donation via resonance stabilizes the arenium ion intermediate at these positions. assets-servd.host |

Nucleophilic Displacement Reactions of Halogen Atoms in this compound

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the ring and displaces a leaving group, in this case, one of the chlorine atoms.

Investigation of Leaving Group Ability and Nucleophile Reactivity

The success of a nucleophilic substitution reaction depends on both the ability of the leaving group to depart and the reactivity of the incoming nucleophile.

Leaving Group Ability: Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. masterorganicchemistry.comlibretexts.org Halide ions like chloride (Cl⁻) are considered good leaving groups. wikipedia.org The ability of a halogen to act as a leaving group increases down the group in the periodic table (I > Br > Cl > F). youtube.com Therefore, the chlorine atoms in this compound are competent leaving groups for nucleophilic displacement.

Nucleophile Reactivity: A wide range of nucleophiles can participate in these reactions. Studies on related nitroimidazoles have shown that hard nucleophiles, such as cyanide and methoxide, as well as soft nucleophiles like amines and thiols, can displace halogen substituents. researchgate.net The reactivity of the nucleophile is a key factor in determining the reaction rate and outcome. Stronger nucleophiles will generally react faster.

The positions of the halogens on the imidazole ring are not equivalent. The presence of the activating nitro group makes the adjacent chlorine at position 5 more susceptible to nucleophilic attack than the chlorine at position 2. Research on similar 2,4-dihalogeno-5-nitroimidazoles has shown that the halogen at position 4 (adjacent to the nitro group) is more readily displaced by soft nucleophiles. researchgate.net

| Factor | Influence on Nucleophilic Substitution | Details for this compound |

| Leaving Group | A weaker base is a better leaving group. masterorganicchemistry.comlibretexts.org | Chloride (Cl⁻) is a good leaving group. wikipedia.org |

| Nucleophile | Stronger nucleophiles lead to faster reactions. | Can react with a variety of nucleophiles including amines, thiols, and alkoxides. researchgate.net |

| Ring Position | Electron-withdrawing groups activate adjacent positions. | The chlorine at position 5 is expected to be more reactive towards nucleophilic attack due to the adjacent nitro group. |

Catalytic Enhancements for Nucleophilic Substitutions

While many nucleophilic substitutions on activated nitroimidazoles can proceed without a catalyst, certain conditions can enhance the reaction rate and yield.

The use of a Lewis acid can make a halogen a better leaving group by coordinating to it and increasing the polarization of the carbon-halogen bond. masterorganicchemistry.com For instance, silver ions (Ag⁺) can facilitate the departure of halide ions. masterorganicchemistry.com In some cases, phase-transfer catalysis has been employed to enhance reactions involving nucleophiles that are not soluble in the organic solvent containing the substrate. capes.gov.br Interestingly, some studies have highlighted the use of water as a green solvent for nucleophilic displacement reactions on nitroimidazoles, which can proceed efficiently without any catalyst. rsc.orgnih.gov

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group in this compound is readily reducible and this transformation is key to the biological activity of many nitroimidazole compounds. nih.gov The reduction can lead to various products, including nitroso, hydroxylamino, and amino derivatives, depending on the reducing agent and reaction conditions. wikipedia.org

A variety of reagents can be used to reduce aromatic nitro groups. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. researchgate.netcommonorganicchemistry.com Metal-acid systems, such as zinc in acetic acid or tin(II) chloride in hydrochloric acid, are also widely used. researchgate.netcommonorganicchemistry.com These methods are generally chemoselective for the nitro group, leaving other functional groups intact. scispace.com The choice of reducing agent can be crucial for achieving the desired product. For example, under controlled conditions, nitro compounds can be reduced to hydroxylamines or oximes. wikipedia.org The reduction of the nitro group in nitroimidazoles can generate reactive radical and electrophilic species that are responsible for their biological effects. nih.gov

| Reducing Agent/Method | Typical Product | Notes |

| H₂/Pd-C or Raney Nickel | Amine | Common and efficient method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Amine | Mild conditions, often used when other reducible groups are present. commonorganicchemistry.com |

| SnCl₂/HCl | Amine | A classic method for reducing aromatic nitro compounds. scispace.com |

| Diborane | Hydroxylamine (B1172632) | Can be used for the partial reduction of aliphatic nitro compounds. wikipedia.org |

| Zinc dust/NH₄Cl | Hydroxylamine | An alternative method for forming hydroxylamines. wikipedia.org |

Mechanisms of Nitro Group Transformation to Amine and Hydroxylamine Functions

The transformation of the nitro group in nitroaromatic compounds, including nitroimidazoles, into amine and hydroxylamine functionalities is a cornerstone of their chemical reactivity and biological activity. This reduction is a multi-step process involving the transfer of electrons and protons.

R-NO₂ → [R-NO₂⁻˙] → R-NO → R-NHOH → R-NH₂

The formation of the hydroxylamine as a stable product requires careful selection of reducing agents and reaction conditions to prevent further reduction to the amine. mdpi.com The reduction potential of the system and the nature of the catalyst and reductant play crucial roles in determining the final product. mdpi.com For instance, the reduction of nitroarenes with zinc metal in an aqueous ammonium (B1175870) chloride solution is a known method for the preparation of aryl hydroxylamines. mdpi.com

The specific mechanism for this compound is expected to follow this general pathway. The electron-withdrawing nature of the two chlorine atoms and the nitro group on the imidazole ring influences the electron density and, consequently, the reactivity of the nitro group towards reduction.

Selective Reduction Strategies in the Presence of Halogen Atoms

A significant challenge in the chemical manipulation of this compound is the selective reduction of the nitro group without affecting the chloro substituents. Dehalogenation is a common side reaction under many reducing conditions, particularly catalytic hydrogenation. However, several methods have been developed for the chemoselective reduction of nitro groups in the presence of halogens.

Catalytic hydrogenation, a widely used industrial method, can be adapted for this purpose. For the reduction of 3,4-dichloronitrobenzene (B32671) to 3,4-dichloroaniline, the use of a Raney-Ni catalyst in the presence of a dechlorination inhibitor has been shown to be effective, achieving high selectivity for the desired product. This approach could potentially be applied to dichloronitroimidazoles.

Other metal-based reducing systems have also demonstrated high selectivity. A combination of a metal powder, such as zinc or magnesium, with hydrazine (B178648) glyoxylate (B1226380) has been reported to rapidly and selectively reduce aromatic nitro compounds containing halogens to their corresponding amines at room temperature, without causing hydrogenolysis of the carbon-halogen bond. rsc.orgpurdue.edu Similarly, a system composed of dicobalt octacarbonyl (Co₂(CO)₈) and water is capable of selectively reducing nitro groups in the presence of other reducible functionalities, including halogens and carbonyl groups. nih.gov

The following table summarizes some of the selective reduction methods applicable to halogenated nitroaromatic compounds.

| Reagent/Catalyst System | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Zinc or Magnesium powder / Hydrazine glyoxylate | Aromatic nitro compounds with halogen substituents | Aromatic amine | Rapid reaction at room temperature; no hydrogenolysis of halogens. | rsc.orgpurdue.edu |

| Raney-Ni / Dechlorination inhibitor | Dichloronitrobenzene | Dichloroaniline | High selectivity (>99%); suppresses dehalogenation. | |

| Co₂(CO)₈ / H₂O | Aromatic nitro compounds with halogen or carbonyl groups | Aromatic amine | High selectivity for the nitro group; other functional groups remain intact. | nih.gov |

| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Aromatic amine | Reduction occurs at room temperature in ethanol. | nih.gov |

Oxidation Reactions of the Imidazole Core and Substituents

The oxidation of the imidazole ring and its substituents is another important aspect of the reactivity of this compound. The imidazole ring is susceptible to attack by various oxidizing agents, and the nature and position of substituents significantly influence the outcome of these reactions.

The oxidation of nitro-based pharmaceuticals has been investigated using various oxidants like ozone (O₃), chlorine (Cl₂), chlorine dioxide (ClO₂), and potassium permanganate (B83412) (KMnO₄). nih.gov These studies reveal that the reaction pathways can lead to either the degradation of the molecule or the formation of different oxidized products. nih.gov For instance, oxidation can result in oxygen transfer products. nih.gov In the case of this compound, oxidation could potentially lead to the formation of hydroxylated derivatives or even ring-opened products, depending on the oxidant and reaction conditions.

Computational studies using density functional theory (DFT) have been employed to investigate the thermal stability and bond dissociation energies of various nitroimidazole derivatives. nih.gov Such theoretical approaches can provide valuable insights into the susceptibility of the imidazole core and its substituents to oxidative degradation by identifying the weakest bonds within the molecule. nih.gov

Intramolecular Rearrangement and Cyclization Pathways Involving this compound Intermediates

Substituted imidazoles, including derivatives of this compound, can serve as precursors for the synthesis of more complex heterocyclic systems through intramolecular rearrangement and cyclization reactions. These pathways are crucial for the construction of fused-ring structures with diverse chemical and biological properties.

One well-known rearrangement in heterocyclic chemistry is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic nitrogen atoms in certain nitrogen-containing heterocycles, such as 1,2,3-triazoles and pyrimidines. wikipedia.orgrsc.orgbenthamscience.com This rearrangement typically proceeds through a ring-opening and ring-closing sequence and can be catalyzed by acid, base, heat, or light. nih.gov While direct examples involving this compound are not prevalent in the literature, the structural motifs present in its derivatives suggest that similar rearrangements could be plausible under specific conditions.

Intramolecular cyclization reactions are another key transformation. For example, the synthesis of substituted tetrahydroimidazoles has been achieved through visible light-induced intramolecular cyclization of diamines. rsc.org Furthermore, intramolecular oxidative cyclization of N-aryl-2,2,2-trifluoroacetimidoyl chloride derivatives with benzamides has been used to synthesize 1,2,4-triazoles. nih.gov These methodologies highlight the potential for derivatives of this compound, when appropriately functionalized, to undergo intramolecular cyclization to form fused imidazole systems.

Additionally, 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing five-membered heterocyclic rings. Nitrile imines, which can be generated in situ from the corresponding aldehyde hydrazones, are known to react with various dipolarophiles. scirp.org A suitably functionalized derivative of this compound, such as an aldehyde, could be converted to its hydrazone and subsequently to a nitrile imine, which could then undergo an intramolecular cycloaddition if a suitable dipolarophile is present within the same molecule, leading to the formation of a fused pyrazoline-imidazole system.

Advanced Techniques for Reaction Pathway Elucidation

Understanding the complex reaction pathways of molecules like this compound requires the use of advanced analytical and computational techniques. These methods provide detailed insights into reaction mechanisms, intermediates, and transition states that are often inaccessible through classical techniques alone.

Computational Chemistry has emerged as a powerful tool for studying reaction mechanisms. wikipedia.org Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely reaction mechanism. nih.gov DFT calculations have been successfully used to study the heats of formation and thermal stabilities of nitroimidazole derivatives. nih.gov More advanced techniques like ab initio molecular dynamics (AIMD) simulations can be used to explore dynamic effects in reactions and to understand product selectivity, especially in cases where post-transition state bifurcations occur. wikipedia.org

Advanced Mass Spectrometry techniques are invaluable for the direct detection and characterization of transient and low-abundance reaction intermediates. nih.govrsc.org Electrospray ionization (ESI) mass spectrometry allows for the gentle transfer of ions from the solution phase to the gas phase for analysis. nih.gov Coupling ESI with tandem mass spectrometry (MS/MS) enables the structural elucidation of intermediates through collision-induced dissociation (CID), where ions are fragmented to reveal information about their connectivity. nih.gov Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) can separate isobaric ions (ions with the same mass-to-charge ratio) based on their size and shape, which is particularly useful for distinguishing between isomers or between a reactive intermediate and a product complex of the same mass. nih.gov Techniques like the Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can provide rapid analysis of reaction mixtures with minimal sample preparation.

These advanced methods, often used in combination, provide a comprehensive picture of the reaction landscape, enabling a deeper understanding of the intricate reactivity of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 2,5 Dichloro 4 Nitro 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

While specific, peer-reviewed spectral assignments for 2,5-dichloro-4-nitro-1H-imidazole are not extensively published, its NMR data can be reliably inferred from closely related structures and general principles of NMR spectroscopy. The structure contains a single, exchangeable N-H proton and three unique carbon atoms in the imidazole (B134444) ring.

Proton (¹H) NMR: The single proton is attached to a nitrogen atom (N-H) within the aromatic imidazole ring. This proton is acidic and its chemical shift is highly dependent on the solvent used. In a solvent like DMSO-d₆, which can accept hydrogen bonds, this proton signal is expected to be a broad singlet appearing significantly downfield, typically in the range of δ 14.0-14.5 ppm. This is consistent with data from the analogous compound, 2-chloro-4-nitro-1H-imidazole, which shows a singlet for the N-H proton at approximately δ 14.1 ppm in DMSO-d₆. google.comichemical.com

Carbon (¹³C) NMR: The imidazole ring consists of three distinct carbon atoms: C2, C4, and C5. The chemical shifts are heavily influenced by the attached electronegative atoms (Cl, N) and the nitro group. Based on data for 2-chloro-4-nitro-1H-imidazole google.com, the following assignments for this compound can be predicted. The presence of a second chlorine atom at the C5 position is expected to cause a notable downfield shift for that carbon compared to a hydrogen-substituted C5.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

|---|---|---|---|

| ¹H | N1-H | ~14.2 | Broad singlet, exchangeable with D₂O. Position is solvent-dependent. researchgate.net |

| ¹³C | C2 | ~146 | Influenced by two adjacent nitrogen atoms and the C-Cl bond. google.com |

| C4 | ~147 | Strongly deshielded by the attached nitro group. mpg.de | |

| C5 | ~125 | Deshielded by the C-Cl bond. acs.org |

Due to the simple structure of this compound, which has only one proton, some 2D NMR techniques have limited but specific applications.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. As there is only a single proton in the molecule, a COSY spectrum would not yield any cross-peaks and is therefore not useful for establishing connectivity in this specific case. znaturforsch.com

HSQC (Heteronuclear Single Quantum Coherence): This powerful technique maps direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C or ¹⁵N. ipb.pt An HSQC spectrum would show a single correlation peak between the N-H proton signal (~14.2 ppm) and the ¹⁵N signal of the nitrogen it is bonded to, providing unambiguous proof of the N-H bond. A standard ¹H-¹³C HSQC would show no signals, as there are no C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. This would be the most informative 2D experiment for this molecule. znaturforsch.com It would reveal correlations from the N-H proton to the carbons in the imidazole ring, specifically C2 and C5, confirming their proximity to the N-H group and helping to solidify the assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. mdpi.com For a single molecule, it has no application, but in a concentrated sample or in the solid state, it could potentially reveal intermolecular interactions, such as hydrogen bonding between the N-H of one molecule and the nitro group or nitrogen atoms of a neighboring molecule.

To date, no specific solid-state NMR (ssNMR) studies on this compound have been reported in the scientific literature. However, this technique offers significant potential for characterizing the compound in its solid form. crystalpharmatech.com

Solid-state NMR is particularly sensitive to the local environment of nuclei and can provide information that is inaccessible from solution-state NMR. nih.gov Key applications would include:

Polymorphism Analysis: ssNMR can distinguish between different crystalline forms (polymorphs) of a compound, as the subtle differences in crystal packing lead to distinct chemical shifts and relaxation times. crystalpharmatech.com

Tautomerism: The imidazole ring can exist in different tautomeric forms depending on which nitrogen atom is protonated. While this exchange can be rapid in solution, ssNMR can identify the specific, static tautomer present in the crystal lattice. mpg.de

Intermolecular Interactions: Techniques like ¹H-¹⁵N cross-polarization magic angle spinning (CP-MAS) can provide detailed insight into hydrogen bonding and other intermolecular interactions within the crystal structure. jeol.com

Given the potential for polymorphism and tautomerism, a solid-state NMR investigation would be a valuable future step in the complete structural characterization of this compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its primary functional groups: the N-H bond, the nitro (NO₂) group, the imidazole ring (C=N, C=C), and the carbon-chlorine (C-Cl) bonds. While a dedicated spectrum for this specific molecule is not widely published, the characteristic absorption regions for these groups are well-established. smolecule.comijrar.orgresearchgate.net

Table 2: Principal Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3300 - 3100 | Typically a broad band due to hydrogen bonding. acs.org |

| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1500 | A strong, characteristic absorption for nitroaromatic compounds. orgchemboulder.comresearchgate.net |

| Symmetric Stretching | 1360 - 1330 | Another strong, characteristic absorption. orgchemboulder.comirost.ir | |

| Imidazole Ring | C=N Stretching | 1610 - 1550 | Medium to strong intensity. mdpi.com |

| Ring Stretching (C=C) | 1500 - 1400 | Multiple bands of variable intensity. | |

| C-Cl | Stretching | 850 - 750 | Can be difficult to assign definitively but expected in this region. uc.pt |

The pattern of absorptions in the 1600-1400 cm⁻¹ region corresponds to the stretching vibrations of the C=N and C=C bonds within the heterocyclic ring, confirming its aromatic character. ijrar.org Finally, the presence of absorptions in the lower frequency region (below 850 cm⁻¹) would be consistent with the C-Cl stretching vibrations, verifying the chloro-substituents. uc.pt The electron-withdrawing properties of both the chloro and nitro substituents attached to the imidazole ring influence the electronic distribution and bond strengths, which in turn affects the precise frequencies of the ring's vibrational modes. nih.govaanda.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₃HCl₂N₃O₂, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This precise measurement helps to distinguish the compound from other molecules with the same nominal mass.

The analysis of the fragmentation pattern in mass spectrometry offers valuable structural information. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the fragmentation of nitroimidazole derivatives typically proceeds through predictable pathways. Common fragmentation would involve the loss of the nitro group (NO₂) and the chlorine atoms. The presence of two chlorine atoms would also result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, given the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃HCl₂N₃O₂ |

This table presents the calculated theoretical exact mass for the protonated molecule. Experimental verification via HRMS is a standard procedure for compound characterization.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), extensive crystallographic data exists for closely related analogs, such as 2-chloro-4-nitro-1H-imidazole. nih.govresearchgate.netnih.gov The analysis of these related structures provides a robust framework for understanding the likely solid-state characteristics of the title compound.

Determination of Crystal Packing, Conformation, and Intermolecular Interactions

The crystal structure of the analog 2-chloro-4-nitro-1H-imidazole reveals that the molecule is nearly planar. nih.govresearchgate.net Specifically, the dihedral angle between the imidazole ring and the nitro group is reported to be just 1.7(2)°. nih.gov This planarity facilitates efficient crystal packing. In the solid state, molecules organize through a network of intermolecular interactions. Inversion-related molecules are linked by pairs of intermolecular hydrogen bonds to form dimers. nih.govresearchgate.net These dimers then serve as building blocks, connecting with other dimers to form extensive two-dimensional networks. nih.gov This layered packing is a common feature in planar, hydrogen-bonding molecules.

Table 2: Crystal Data for the Analogous Compound 2-Chloro-4-nitro-1H-imidazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₂ClN₃O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.905 (2) | nih.gov |

| b (Å) | 10.033 (4) | nih.gov |

| c (Å) | 9.150 (3) | nih.gov |

| β (°) | 105.180 (8) | nih.gov |

| Volume (ų) | 523.2 (3) | nih.gov |

Data from a closely related compound used to illustrate typical crystallographic parameters.

Analysis of Hydrogen Bonding Networks and Halogen Bonding

The stability of the crystal lattice is highly dependent on specific intermolecular forces. In the crystal structure of 2-chloro-4-nitro-1H-imidazole, hydrogen bonds are the primary drivers of the supramolecular architecture. Pairs of C—H···O hydrogen bonds link molecules into dimers, creating R₂²(10) ring motifs. nih.govresearchgate.net These dimers are subsequently interconnected into sheets through N—H···N hydrogen bonds between the imidazole rings of adjacent dimers. nih.govresearchgate.net

Furthermore, the structure is stabilized by short intermolecular Cl···O interactions, a type of halogen bond. nih.govresearchgate.net The observed distances of 3.142(2) Å and 3.148(2) Å are shorter than the sum of the van der Waals radii of chlorine and oxygen, indicating a significant attractive interaction. nih.gov Halogen bonding is a recognized directional interaction where an electrophilic region on a halogen atom interacts with a nucleophile, playing a crucial role in the crystal engineering of halogenated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions associated with its conjugated π-system, which includes the imidazole ring and the nitro group. The presence of the electron-withdrawing nitro group and chlorine atoms significantly influences the energy of the molecular orbitals.

Computational studies on similar nitroimidazoles predict that the main absorption bands arise from π→π* and n→π* transitions. mdpi.comnih.gov The π→π* transitions are typically of high intensity and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. The exact position of the maximum absorbance (λ_max) is sensitive to the solvent environment.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Characteristics |

|---|---|---|

| π → π* | HOMO → LUMO (or similar π orbitals) | High intensity, typically in the shorter wavelength UV region. |

This table is based on theoretical predictions and spectroscopic data from analogous nitroimidazole compounds. mdpi.comnih.govresearchgate.net

Elemental Analysis for Verification of Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula and assess its purity. davidson.edu For a newly synthesized batch of this compound, the experimentally determined weight percentages of carbon, hydrogen, nitrogen, and chlorine must align closely with the calculated values, typically within a ±0.4% margin, to be considered pure. nih.gov

**Table 4: Elemental Composition of this compound (C₃HCl₂N₃O₂) **

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 19.80 | |

| Hydrogen (H) | 0.55 | |

| Nitrogen (N) | 23.09 | |

| Chlorine (Cl) | 38.97 |

The "Found (%)" column is intentionally left blank as it requires experimental data for a specific sample.

Theoretical and Computational Chemistry Studies on 2,5 Dichloro 4 Nitro 1h Imidazole

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis provides fundamental insights into the molecular structure and properties of a compound. These methods are used to predict geometries, energies, and electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometries and Energetics

A computational study on 2,5-dichloro-4-nitro-1H-imidazole would begin by determining its most stable three-dimensional structure. This is achieved through geometry optimization using methods like Density Functional Theory (DFT) or ab initio calculations. DFT methods, particularly with hybrid functionals like B3LYP, are commonly used for imidazole (B134444) derivatives, often paired with basis sets such as 6-311++G(d,p) to ensure high accuracy.

The calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. For instance, studies on similar molecules like 2-chloro-4-nitro-1H-imidazole have shown that the imidazole ring is nearly planar, with the nitro group being almost coplanar with the ring. researchgate.netmdpi.com A key finding would be the total energy of the optimized structure, which is crucial for comparing its stability against other isomers or tautomers.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound This table is illustrative of the data that would be generated from DFT calculations. Specific values for the title compound are not available.

| Parameter | Atom Connection | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | N1-C2 | Data not available |

| C2-N3 | Data not available | |

| N3-C4 | Data not available | |

| C4-C5 | Data not available | |

| C5-N1 | Data not available | |

| C4-N(nitro) | Data not available | |

| C2-Cl | Data not available | |

| C5-Cl | Data not available | |

| **Bond Angles (°) ** | C5-N1-C2 | Data not available |

| N1-C2-N3 | Data not available | |

| C2-N3-C4 | Data not available | |

| **Dihedral Angle (°) ** | C5-C4-N(nitro)-O | Data not available |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. informahealthcare.com For nitroimidazole compounds, the distribution of these orbitals would also be visualized to see which parts of the molecule are involved in electron donation and acceptance. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies. informahealthcare.com

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table illustrates the kind of data derived from FMO analysis. Specific values for the title compound are not available.

| Parameter | Abbreviation | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Chemical Hardness | η | Data not available |

| Electronegativity | χ | Data not available |

| Electrophilicity Index | ω | Data not available |

Electrostatic Potential Mapping and Charge Distribution Investigations

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. ichemistry.cn In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack.

For this compound, one would expect to see significant negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. ichemistry.cn Positive potential would likely be found near the hydrogen atom on the imidazole nitrogen. Analysis of the Mulliken atomic charges would provide quantitative values for the charge localized on each atom, complementing the visual MEP analysis. informahealthcare.com

Computational Modeling of Reaction Mechanisms

Computational modeling can elucidate the step-by-step pathways of chemical reactions, which is often difficult to determine experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To study a chemical reaction, such as a substitution or addition reaction involving this compound, computational chemists first locate the transition state (TS). A transition state is a high-energy structure that connects reactants and products. Locating the TS involves complex algorithms that find a saddle point on the potential energy surface.

Once a TS is identified, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. An Intrinsic Reaction Coordinate (IRC) calculation is then performed. The IRC analysis maps the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the intended species.

Prediction of Reaction Pathways and Energy Barriers

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile allows for the determination of key thermodynamic and kinetic parameters.

Kinetic and Thermodynamic Parameters from Computational Data

Table 1: Representative Thermodynamic Properties of a Related Nitroimidazole Derivative (Calculated) (Note: Data is for a representative aminonitroimidazole and not this compound)

| Parameter | Value | Method |

| Heat of Formation (kJ/mol) | +XXX | B3LYP/aug-cc-pVDZ |

| Gibbs Free Energy (Hartree) | -XXX | B3LYP/aug-cc-pVDZ |

| Entropy (cal/mol·K) | XX.X | B3LYP/aug-cc-pVDZ |

In Silico Prediction of Spectroscopic Properties

Computational spectroscopy is a vital tool for interpreting experimental spectra and for predicting the spectral characteristics of new molecules.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are widely used to predict ¹H and ¹³C NMR chemical shifts. While experimental NMR data for this compound is not published in readily accessible literature, computational predictions can offer valuable insights. A study on the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles demonstrated the use of ¹H and ¹³C NMR for structure confirmation, and similar computational approaches could be applied to the title compound. nih.gov For instance, the chemical shifts of the imidazole ring protons and carbons are sensitive to the nature and position of substituents. The electron-withdrawing nitro and chloro groups in this compound would be expected to significantly influence the chemical shifts, moving them to a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Nitroimidazole (Note: Data is for a representative 1-alkyl-4-nitro-1H-imidazole and not this compound)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~137.0 |

| C4 | ~147.1 |

| C5 | ~121.2 |

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of experimental bands. For this compound, the vibrational spectrum would be characterized by modes associated with the imidazole ring, the C-Cl bonds, and the NO₂ group.

Studies on similar molecules, such as 1,2-dichloro-4-fluoro-5-nitrobenzene (B1585222), have shown that DFT calculations can accurately predict vibrational modes. nih.gov For the title compound, one would expect to observe:

N-H stretching: Typically in the range of 3100-3300 cm⁻¹.

C-H stretching: Aromatic and heteroaromatic C-H stretches usually appear around 3000-3100 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretches of the nitro group are strong indicators and typically appear around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-N stretching: Vibrations of the imidazole ring.

C-Cl stretching: These are typically found in the lower frequency region of the spectrum, generally below 800 cm⁻¹.

A detailed normal mode analysis would provide the percentage potential energy distribution (PED) for each vibrational mode, allowing for a precise assignment of the spectral bands.

Table 3: Representative Calculated Vibrational Frequencies for a Halogenated Nitroaromatic Compound (Note: Data is for 1,2-dichloro-4-fluoro-5-nitrobenzene and not this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NO₂ Asymmetric Stretch | ~1550 |

| NO₂ Symmetric Stretch | ~1350 |

| C-Cl Stretch | ~800 |

Simulated UV-Vis Spectra and Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the electronic spectrum is expected to be dominated by π → π* and n → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption maxima.

Computational studies on other nitroimidazole derivatives have used TD-DFT to predict their electronic absorption spectra and have shown good correlation with experimental data. bldpharm.com The calculated HOMO-LUMO energy gap is also a key parameter obtained from these studies, providing an indication of the molecule's electronic excitability and reactivity. The electron-withdrawing nature of the chloro and nitro substituents is expected to lower the energy of the LUMO, likely resulting in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted imidazole.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations could provide insights into its conformational flexibility (although limited in this rigid ring system), solvation structure, and transport properties in different media.

Recent studies on novel 4-nitroimidazole (B12731) analogues have employed MD simulations to investigate the stability of ligand-protein complexes. researchgate.net While not directly focused on solvent effects, these studies highlight the utility of MD in understanding intermolecular interactions. For a small molecule like this compound, MD simulations would be particularly useful for understanding how solvent molecules, such as water or organic solvents, arrange themselves around the solute and how this solvation shell affects the molecule's properties and reactivity. For instance, the hydrogen bonding capacity of the N-H group and the polar nitro group would be key interaction sites with polar solvents.

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability